D-tert-Leucine

Overview

Description

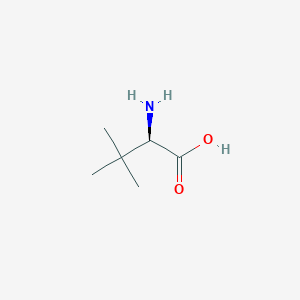

D-tert-Leucine [(R)-2-amino-3,3-dimethylbutanoic acid] is a non-proteinogenic branched-chain amino acid characterized by a bulky tert-butyl group at the β-carbon (Figure 1). This structural feature imparts unique steric and electronic properties, making it valuable in asymmetric catalysis, pharmaceutical synthesis, and chiral auxiliary applications .

Scientific Research Applications

Pharmaceutical Applications

D-tert-Leucine is primarily utilized in the pharmaceutical industry as a chiral auxiliary in the synthesis of biologically active compounds. Its ability to induce chirality makes it valuable in the production of optically pure drugs.

- Chiral Auxiliaries : this compound is employed to facilitate asymmetric synthesis, allowing for the production of specific enantiomers that exhibit desired biological activity. For instance, it is used in synthesizing HIV protease inhibitors and other antiviral agents, demonstrating its significance in drug development .

- Enzymatic Processes : The compound can be produced through enzymatic hydrolysis methods, which are often more efficient and environmentally friendly compared to traditional chemical synthesis. For example, one study reported the enzymatic hydrolysis of N-acetyl-tert-leucine chloroethyl ester using a protease from Bacillus licheniformis, yielding optically pure this compound .

Biochemical Research

In biochemical research, this compound serves as a substrate for various enzymatic reactions and studies involving amino acid metabolism.

- Leucine Dehydrogenases : Recent studies have explored the activity of leucine dehydrogenases that preferentially convert substrates into this compound. For instance, research highlighted a newly characterized marine leucine dehydrogenase that exhibited high catalytic efficiency for producing L-tert-Leucine from trimethylpyruvic acid, indirectly emphasizing the importance of this compound in related pathways .

- Metabolomics : this compound's role in metabolic pathways is being investigated through metabolomics studies, which aim to understand its impact on metabolic syndrome and related diseases .

Materials Science

This compound's unique properties extend its applications into materials science, particularly in the development of novel materials with specific functionalities.

- Biodegradable Polymers : The incorporation of this compound into polymer matrices has been studied for creating biodegradable materials. Its hydrophobic tert-butyl group contributes significantly to the conformation and mechanical properties of these polymers, making them suitable for various applications including drug delivery systems .

- Chiral Catalysts : The compound has been explored as a building block for creating chiral catalysts that can facilitate asymmetric reactions in organic synthesis. This application is particularly relevant for producing fine chemicals and pharmaceuticals where chirality is crucial .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Synthesis of Antiviral Agents : A notable case involved synthesizing a series of antiviral compounds using this compound as a chiral auxiliary. The resulting compounds demonstrated significant activity against hepatitis viruses, showcasing the compound's utility in developing therapeutic agents .

- Biocatalytic Processes : Research has demonstrated the successful use of engineered E. coli strains expressing leucine dehydrogenases to produce this compound from simple precursors with high yields and enantiomeric purity. This biocatalytic approach highlights the efficiency and sustainability of using biological systems for amino acid production .

Mechanism of Action

The mechanism of action of D-tert-Leucine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Enantiomers: D-tert-Leucine vs. L-tert-Leucine

Key Insight : While L-tert-leucine was historically easier to produce, advances in enzymatic and chemical resolution have made this compound equally accessible, fulfilling demand for enantiomeric drug candidates .

Constitutional Isomers: Structural and Analytical Differences

Ion mobility spectrometry (IMS) data highlight distinct collision cross-section (CCS) values between this compound and related isomers (Table 1) :

Table 1 : CCS Differences and Resolving Power Requirements for Isomer Separation

| Compound Pair | % CCS Difference | Resolving Power (Rp) |

|---|---|---|

| This compound vs. L-allo-Isoleucine | 0.30% | 467 |

| D-Leucine vs. This compound | 2.02% | 70 |

| L-Leucine vs. L-Isoleucine | 1.19% | 118 |

Structural Implications : The tert-butyl group in this compound reduces conformational flexibility compared to linear-chain isomers (e.g., D-leucine), simplifying IMS separation despite smaller CCS differences .

Biological Activity

D-tert-leucine (D-Tle) is a non-proteinogenic amino acid that has garnered attention due to its unique biological activities and potential applications in various fields, including pharmaceuticals, agriculture, and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is an enantiomer of L-tert-leucine, characterized by its branched structure. It is synthesized through various methods, including enzymatic processes and chemical synthesis. The compound has been studied for its role as a chiral auxiliary in asymmetric synthesis and its potential therapeutic applications.

Enzymatic Conversion and Synthesis

This compound can be produced from racemic mixtures of tert-leucine using specific enzymatic pathways. For instance, studies have demonstrated the feasibility of converting D,L-tert-leucine nitrile to this compound using nitrile hydratase enzymes, showcasing its potential for biocatalytic applications .

Table 1: Enzymatic Conversion of D,L-tert-Leucine Nitrile

| Enzyme Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| Nitrile Hydratase | D,L-tert-leucine nitrile | This compound | 85 |

Transport and Metabolism

Research indicates that this compound exhibits distinct transport characteristics compared to its L counterpart. In animal models, D-Tle shows lower affinity for renal tubular transport, leading to higher excretion rates compared to L-Tle. For example, in a study involving dogs, approximately 66% of the D isomer was lost into urine within three hours, while only 12% of the L isomer was excreted in the same timeframe .

Table 2: Renal Excretion Rates of D- and L-tert-Leucine

| Isomer | Excretion Rate (%) after 3 hours |

|---|---|

| D-Tle | 66 |

| L-Tle | 12 |

This disparity emphasizes the importance of stereochemistry in biological systems and suggests that D-Tle may have limited metabolic utility compared to L-Tle.

Pharmaceutical Applications

This compound has been explored for its potential use as a building block in drug synthesis due to its chiral properties. It serves as a precursor for various biologically active compounds and can enhance the efficacy of certain drugs when used as a chiral auxiliary.

Agricultural Uses

In agriculture, D-Tle has been investigated for its role as a feed additive. Its incorporation into animal diets may improve nutrient absorption and growth rates due to its structural similarity to natural amino acids .

Case Studies

- Synthesis Optimization : A study focused on optimizing the enzymatic synthesis of D-Tle from racemic mixtures demonstrated that specific conditions could yield high purity levels (>99%) with significant yields (up to 85%) using dibenzoyl-d-tartaric acid as a resolving agent .

- Toxicological Studies : Investigations into the toxicological profiles of various fluorinated compounds derived from leucine analogs highlighted that while some derivatives exhibited mild antibiotic activity, others showed significant toxicity by disrupting metabolic pathways such as the citric acid cycle .

Chemical Reactions Analysis

Key Parameters:

| Method | Yield (%) | e.e. (%) | Catalyst System |

|---|---|---|---|

| LeuDH + NADH oxidase | 85 | >99 | Leucine dehydrogenase, NADH oxidase |

| Whole-cell biocatalysis | 87.38 | >99.99 | Engineered E. coli (LeuDH + FDH) |

Chemical Resolution via Diastereomeric Salts

Racemic DL-tert-leucine is resolved using dibenzoyl-d-tartaric acid , forming a sparingly soluble diastereomeric salt with the L-enantiomer. The precipitated salt is filtered, and the remaining solution contains D-tert-Leucine, which is recovered via ion-exchange chromatography . This method avoids derivatization and achieves 80% recovery with 99.9% chiral purity .

Process Highlights:

- Solvent : Water (environmentally friendly, high solubility) .

- Resolving Agent : 0.5 equivalents of dibenzoyl-d-tartaric acid .

- Purity : 99.9% e.e. after ion-exchange treatment .

Bioconversion from Racemic Nitriles

This compound is produced via nitrilase-catalyzed hydrolysis of DL-tert-leucine nitrile. The enzyme selectively hydrolyzes the L-enantiomer’s nitrile group to the amide, enabling separation of this compound nitrile, which is subsequently hydrolyzed to this compound .

Reaction Scheme:

- Enantioselective Hydrolysis :

- Chemical Hydrolysis :

Racemization and Recycling

Unwanted this compound can be racemized back to DL-tert-leucine using strong acids (e.g., HCl) or bases, enabling reuse in resolution processes . This step enhances process economics by minimizing waste.

Analytical Characterization

- HPLC Analysis : Chiral columns (e.g., Crownpak CR-I) resolve D- and L-tert-leucine with retention times of 15.52 min (D-enantiomer) and 17.83 min (L-enantiomer) .

- X-ray Diffraction : Diastereomeric salts exhibit distinct powder XRD patterns (e.g., peaks at 2θ = 8.9°, 12.5°) .

Challenges and Innovations

- Salt Removal : Free this compound is difficult to isolate from HCl or sulfate salts. Solutions include treatment with epichlorohydrin (HCl removal) or barium hydroxide (sulfate removal) .

- Cost Reduction : Coupling LeuDH with formate dehydrogenase (FDH) for NADH regeneration reduces cofactor costs .

This compound’s synthesis and applications highlight its versatility in asymmetric catalysis and drug development. Advances in enzymatic resolution and whole-cell biocatalysis promise scalable, eco-friendly production, while its robust chiral framework continues to enable innovations in organic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for D-tert-leucine, and how do they compare in terms of enantiomeric purity?

Methodological Answer: this compound synthesis typically employs chemical resolution or biocatalytic methods. Chemical resolution involves chiral auxiliaries or enzymes to separate enantiomers, while biocatalysis uses engineered enzymes for stereoselective synthesis. To assess enantiomeric purity, researchers should use chiral HPLC or capillary electrophoresis paired with polarimetry. For example, commercial samples report >95.0% purity under optimized conditions, requiring validation via these techniques .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the stereochemical integrity of this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) can identify structural features, while X-ray crystallography provides definitive stereochemical confirmation. Chiral HPLC with UV/Vis or mass spectrometry detection is critical for quantifying enantiomeric excess. Researchers must cross-validate results with literature-reported retention times and spectral data to ensure accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the catalytic efficiency of this compound-derived ligands in asymmetric synthesis?

Methodological Answer: Systematic optimization involves varying parameters like temperature, solvent polarity, and catalyst loading. Design of Experiments (DoE) frameworks, such as factorial designs, help identify synergistic effects. Kinetic studies (e.g., turnover frequency, activation energy) and computational modeling (DFT calculations) should be integrated to rationalize performance differences. Reference prior ligand designs in asymmetric hydrogenation or C–C bond formation for benchmarking .

Q. In what novel catalytic systems has this compound been implemented, and what methodological considerations are critical for evaluating their performance?

Methodological Answer: Recent applications include chiral Brønsted acid catalysts and transition-metal complexes for enantioselective alkylation. Researchers must evaluate turnover numbers (TON), enantioselectivity (ee), and substrate scope. Comparative studies against L-tert-leucine derivatives are essential to isolate steric and electronic contributions. Use controlled experiments with inert atmospheres and standardized substrate ratios to minimize confounding variables .

Q. How should discrepancies in reported enantiomeric excess values for this compound across studies be addressed?

Methodological Answer: Discrepancies often arise from differences in analytical methods (e.g., HPLC vs. NMR) or synthesis conditions. Researchers should replicate protocols from conflicting studies, ensuring identical equipment and calibration standards. Meta-analyses of published data, guided by frameworks like PRISMA, can identify systematic biases. Report raw data and confidence intervals to enhance transparency .

Q. What frameworks (e.g., PICOT, FINER) are appropriate for structuring hypothesis-driven studies on this compound’s physicochemical properties?

Methodological Answer: For stability studies, the PICOT framework defines:

- P opulation: this compound samples under varying storage conditions.

- I ntervention: Temperature, humidity, or light exposure.

- C omparison: Ambient vs. controlled storage.

- O utcome: Degradation kinetics via HPLC.

- T ime: 0–12 months. The FINER criteria ensure feasibility, novelty, and relevance to chiral catalyst design .

Q. What minimal experimental details are required to ensure reproducibility of synthetic protocols for this compound?

Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Specify catalysts, solvents, and reaction scales.

- Document purification steps (e.g., recrystallization solvents, chromatography gradients).

- Report yields, melting points, and spectral data (NMR, IR). Supplementary materials should include raw chromatograms and crystallographic data .

Q. How do storage conditions and formulation parameters affect the long-term stability of this compound in catalytic applications?

Methodological Answer: Accelerated stability studies (40°C/75% RH) over 4–6 weeks simulate long-term storage. Monitor degradation via chiral HPLC and mass spectrometry. Lyophilization or inert-gas packaging mitigates hydrolysis. Formulation with co-solvents (e.g., DMF) or stabilizers (e.g., antioxidants) may preserve activity in catalytic systems .

Q. Data Analysis & Research Design

Q. What strategies resolve contradictions between computational predictions and experimental results in this compound reactivity studies?

Methodological Answer: Reconcile discrepancies by revisiting computational parameters (e.g., solvent models, basis sets) and experimental controls (e.g., purity assays). Hybrid QM/MM simulations improve accuracy for transition states. Cross-validate findings with independent techniques, such as kinetic isotope effects or in situ spectroscopy .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer: SAR studies require systematic variation of substituents (e.g., alkyl groups, electron-withdrawing moieties) and correlation with catalytic outcomes (ee, TON). Multivariate analysis (e.g., PCA) identifies dominant steric/electronic factors. Publicly share datasets (e.g., via Zenodo) to enable meta-analyses .

Preparation Methods

Enzymatic Resolution Techniques

Protease-Catalyzed Kinetic Hydrolysis

The Alcalase protease from Bacillus licheniformis demonstrates exceptional stereoselectivity in hydrolyzing (±)-N-acetyl-tert-leucine chloroethyl ester. At 50% conversion, the remaining (R)-enantiomer is isolated with >99% enantiomeric excess (e.e.) after acidic saponification . Chloroethyl esters are preferred substrates due to their enhanced hydrolysis kinetics compared to methyl or octyl analogs. For instance, the chloroethyl derivative achieves complete resolution within 24 hours at 25°C, whereas methyl esters require 72 hours under identical conditions .

Amidase-Mediated Dynamic Resolution

Hog kidney amidase enables resolution of DL-tert-leucine amide through selective (S)-enantiomer deamination. This method, first reported by Izumiya et al., produces D-Tle with 94% e.e. but suffers from low volumetric productivity (0.8 g/L/h) . Modern iterations employ immobilized Pseudomonas fluorescens amidase on chitosan beads, improving thermal stability (T50 = 65°C vs. 45°C for free enzyme) and enabling five reuse cycles without significant activity loss .

Oxazolone Hydrolysis Using Lipases

The oxazolone derivative of tert-leucine undergoes enantioselective ring-opening catalyzed by Candida antarctica lipase B (CAL-B). This method, patented by DSM, converts 50 mM substrate to D-Tle with 98% e.e. in 8 hours using isopropanol as nucleophile . A critical limitation is the requirement for anhydrous conditions, which complicates large-scale implementation.

Chemical Resolution via Diastereomeric Salts

Dibenzoyl-D-tartaric Acid (DBTA) Complexation

Direct resolution of DL-tert-leucine without derivatization is achieved through selective crystallization with DBTA in aqueous media. At 0.5 equivalents of resolving agent, the L-Tle·DBTA salt precipitates with 99.9% diastereomeric excess, leaving D-Tle in solution . Subsequent acid hydrolysis (1 M H2SO4, 60°C) liberates L-Tle, while the mother liquor yields D-Tle upon neutralization with Ba(OH)2 . This method achieves 85% isolated yield for both enantiomers at pilot scale (100 kg batches).

Camphorsulfonic Acid-Mediated Crystallization

Viret's method employs (-)-camphor-10-sulfonic acid to resolve DL-Tle through three successive recrystallizations from ethanol/water (3:1). While producing 99% e.e. D-Tle, the process suffers from low cumulative yield (23%) and extended processing time (72 hours) . Recent optimizations using antisolvent crystallization with tert-butyl methyl ether improve yield to 68% while maintaining enantiopurity .

Asymmetric Synthesis from Prochiral Precursors

Reductive Amination of Trimethylpyruvic Acid

Whole-cell biocatalysts co-expressing leucine dehydrogenase (LeuDH) and formate dehydrogenase (FDH) enable direct conversion of trimethylpyruvic acid (TMP) to D-Tle. Exiguobacterium sibiricum LeuDH coupled with Bacillus megaterium FDH achieves 87% conversion at 100 mM substrate loading with >99.99% e.e. . The NADH cofactor is regenerated in situ via formate oxidation, reducing coenzyme costs by 92% compared to standalone LeuDH systems .

Table 1: Comparative Performance of LeuDH Variants in D-Tle Synthesis

| Enzyme Source | Specific Activity (U/mg) | Topt (°C) | pHopt | Conversion (%) | e.e. (%) |

|---|---|---|---|---|---|

| Pseudomonas fluorescens | 205 ± 12 | 50 | 9.0 | 91.2 ± 1.3 | >99.99 |

| Thermobifida fusca | 178 ± 9 | 60 | 8.5 | 86.7 ± 2.1 | 99.98 |

| Bacillus brevis | 154 ± 11 | 45 | 9.5 | 82.4 ± 1.8 | 99.95 |

Data adapted from Frontiers in Bioengineering and Biotechnology .

Catalytic Hydrogenation of Enamides

Rhodium-catalyzed asymmetric hydrogenation of N-acetyl tert-leucine enamide achieves 99% e.e. using (R,R)-Et-DuPhos ligand. The reaction proceeds at 50 bar H2 in methanol, affording D-Tle in 94% isolated yield . Industrial adoption is limited by ligand costs ($12,000/mol), though recent ligand-immobilization techniques on magnetic nanoparticles enable eight reuse cycles without enantioselectivity loss .

Racemization and Recycling Systems

Base-Catalyzed Epimerization

Unwanted L-Tle is recycled via racemization in 2 M NaOH at 120°C for 6 hours, achieving 98% conversion to DL-Tle. The process is integrated with DBTA resolution to increase overall yield from 42% to 89% in closed-loop systems .

Enzymatic Dynamic Kinetic Resolution

A dual-enzyme system combining Aspergillus oryzae amino acid racemase and Burkholderia cepacia lipase enables theoretical 100% yield from racemic substrate. The racemase (0.5 mg/mL) maintains substrate equilibrium while lipase (10 mg/mL) selectively acylates L-Tle, leaving D-Tle with 99% e.e. in 24 hours .

Critical Analysis of Industrial Methodologies

Cost-Benefit Evaluation

Enzymatic asymmetric synthesis offers superior enantiopurity (>99.99% e.e.) but incurs high biocatalyst production costs ($320/kg product). In contrast, DBTA resolution provides 85% yield at $45/kg, making it preferable for bulk pharmaceutical intermediates .

Environmental Impact Metrics

Life-cycle assessment reveals chemical resolution generates 8.2 kg CO2-eq/kg product versus 4.7 kg CO2-eq/kg for biocatalytic routes. However, solvent recovery in DBTA processes (95% ethanol recycled) reduces net environmental impact by 34% compared to single-use enzymatic systems .

Properties

IUPAC Name |

(2R)-2-amino-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDBDJFLKKQMCM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426193 | |

| Record name | D-tert-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26782-71-8 | |

| Record name | D-tert-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26782-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-D-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026782718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-tert-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-D-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3L3QZA16M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.